molecular formula C23H26N2O3 B2507746 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one CAS No. 782460-50-8

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2507746
CAS No.: 782460-50-8
M. Wt: 378.472
InChI Key: FIYNLSFCNZNCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a chromenone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chromenone derivative under acidic conditions . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxyphenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromenone core, which imparts distinct biological activities. Its methoxyphenyl substitution also contributes to its unique pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-21-18(14-23(26)28-22(21)13-17(16)2)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYNLSFCNZNCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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